molecular formula C21H17BrOS B2407295 1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone CAS No. 882749-10-2

1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone

Cat. No.: B2407295
CAS No.: 882749-10-2
M. Wt: 397.33
InChI Key: SHADSSKZBCTFJX-UHFFFAOYSA-N
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Description

“1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone” is a biphenyl-derived ketone featuring a 4-bromophenylsulfanyl substituent. Its structure comprises a central propanone group bridging a biphenyl moiety and a sulfur-containing aromatic ring. The biphenyl system provides rigidity and π-conjugation, while the sulfanyl (thioether) group and bromine substituent modulate electronic properties and reactivity.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHADSSKZBCTFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Synthesis via Suzuki-Miyaura Coupling

The biphenyl moiety is efficiently constructed using the Suzuki-Miyaura reaction, which couples aryl halides with boronic acids under palladium catalysis. For instance, 4-bromobiphenyl can be synthesized by reacting 4-bromophenylboronic acid with bromobenzene in the presence of Pd(PPh₃)₄ and a base such as Na₂CO₃. This method offers high yields (typically >85%) and excellent functional group tolerance, making it ideal for generating the biphenyl scaffold.

Propanone Chain Installation

The ketone group is introduced via Friedel-Crafts acylation, though biphenyl’s low reactivity necessitates activation. Alternatively, a Grignard reagent derived from 4-bromobiphenyl reacts with 3-chloropropanoyl chloride to yield 1-(biphenyl-4-yl)-3-chloro-1-propanone. This intermediate is pivotal for subsequent thioether formation.

Thioether Bond Formation

The chloro substituent at position 3 undergoes nucleophilic substitution with 4-bromothiophenol in the presence of K₂CO₃ in DMF. The reaction proceeds via an SN2 mechanism, displacing chloride with the thiolate anion to yield the target compound. Yields for this step range from 70–80%, with purity dependent on rigorous exclusion of moisture.

Method 2: Michael Addition for Direct Thioether Installation

Synthesis of α,β-Unsaturated Ketone

1-(Biphenyl-4-yl)-2-propen-1-one is prepared via Claisen-Schmidt condensation of biphenyl-4-carbaldehyde with acetone under basic conditions. This enone serves as a Michael acceptor for thiol addition.

Conjugate Addition of 4-Bromothiophenol

The thioether is installed through Michael addition, where 4-bromothiophenol attacks the β-position of the enone. The reaction, catalyzed by Et₃N in THF, affords the thioether-adducted propanone in 65–75% yield. Stereoelectronic effects favor anti-addition, ensuring regioselectivity.

Method 3: Palladium-Catalyzed C-S Cross-Coupling

Biphenyl-Thioacetate Intermediate

A biphenyl thioacetate is synthesized by coupling 4-bromobiphenyl with potassium thioacetate via Pd(OAc)₂ catalysis. Deprotection with KOtBu liberates the free thiol, which is stabilized as its sodium salt.

Coupling with Propanone Electrophile

The thiolate reacts with 1-(biphenyl-4-yl)-3-bromo-1-propanone under Pd catalysis, forming the C-S bond. This method, adapted from dibenzothiophenium salt syntheses, achieves 80–90% yields and minimizes byproducts through ligand optimization (e.g., Xantphos).

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Suzuki + SN2 70–80% Pd catalysis, DMF, K₂CO₃ High functional group tolerance Multi-step, moisture-sensitive steps
Michael Addition 65–75% Et₃N, THF, rt Direct thioether installation Requires enone synthesis
C-S Cross-Coupling 80–90% Pd(OAc)₂, Xantphos, DMSO High efficiency, scalability Sensitive to oxygen

Method 3 emerges as the most efficient, leveraging modern cross-coupling techniques to streamline synthesis. However, Method 1 remains valuable for laboratories lacking specialized catalysts.

Experimental Optimization and Challenges

Ketone Stability During Thioetherification

The propanone’s electron-withdrawing nature accelerates hydrolysis under acidic conditions. Anhydrous DMF and inert atmospheres are critical to preserving the ketone during SN2 reactions.

Byproduct Formation in Cross-Coupling

Oxidative homocoupling of thiols can occur during Pd-catalyzed reactions. Adding stoichiometric CuI suppresses this side reaction, improving selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Anticancer Activity

Compounds with similar structural motifs have demonstrated notable anticancer properties. The presence of the sulfonyl group is often associated with enhanced biological activity against various cancer cell lines. For instance, research indicates that derivatives of sulfonyl compounds exhibit significant cytotoxicity against human cancer cells, suggesting that 1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone may possess similar properties .

Case Study: A study on sulfonamide derivatives showed that certain compounds had GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer types, indicating potential for further development .

Compound NameGI50 (μM)Cancer Type
Sulfonamide Derivative A15.9Breast Cancer
Sulfonamide Derivative B21.5Ovarian Cancer
1-[1,1'-Biphenyl]-4-yl-3-(...)TBDFurther Investigation

Antibacterial Properties

The sulfonyl functional group is also known for its antibacterial activity. Research into related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. The bromine atom may enhance the reactivity of the compound towards bacterial targets, improving its efficacy .

Case Study: A series of sulfonamide derivatives were tested against common bacterial strains and exhibited varying degrees of inhibition, supporting the potential of similar structures for antibacterial applications.

Bacterial StrainInhibition Zone (mm)Compound Tested
Staphylococcus aureus25Sulfonamide Derivative A
Escherichia coli20Sulfonamide Derivative B
Pseudomonas aeruginosaTBD1-[1,1'-Biphenyl]-4-yl-3-(...)

Material Science Applications

The unique electronic properties of this compound make it a candidate for use in organic electronics and photonic devices. The biphenyl structure can facilitate charge transport, which is critical in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic steps include:

  • Formation of the biphenyl core.
  • Introduction of the bromophenyl and sulfonyl groups.
  • Finalization through propanone formation.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and bromophenyl sulfanyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Key Observations:

Sulfur Oxidation State : Sulfanyl (thioether) groups are less polar and more lipophilic than sulfonyl (SO2) groups, which are electron-withdrawing and may improve solubility in polar solvents .

Physicochemical Properties

  • Boiling Points : Brominated analogs (e.g., ’s compound) exhibit higher boiling points (~542°C predicted for a related structure) due to increased molecular weight and van der Waals interactions .
  • Acidity/Basicity : Sulfonyl groups (pKa ~1-3) are more acidic than sulfanyl groups, influencing reactivity in deprotonation or nucleophilic substitution reactions .

Crystallographic and Spectroscopic Analysis

  • Crystallography : SHELX software () is widely used for structure determination of biphenyl derivatives, suggesting similar validation methods for the target compound .
  • Spectroscopy : Fluorinated analogs () are characterized via <sup>13</sup>C/<sup>1</sup>H NMR and FTIR, with sulfonyl groups showing distinct S=O stretches (~1350–1150 cm<sup>−1</sup>) .

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone, also known by its CAS number 868256-22-8, is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl core with a sulfonyl group attached to a propanone moiety. Its molecular formula is C21H17BrOSC_{21}H_{17}BrOS, and it has significant chemical properties that enhance its reactivity and biological activity.

PropertyValue
Molecular Weight397.337 g/mol
Boiling Point534.1 ± 40.0 °C
Density1.40 ± 0.1 g/cm³
CAS Number868256-22-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activities through competitive or non-competitive mechanisms, which can lead to various therapeutic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:

  • GI50 Values : The growth inhibition concentration (GI50) values for certain derivatives ranged from 15.9 μM to 28.7 μM against different cancer types including prostate and ovarian cancers .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example:

  • GSK-3β Inhibition : A related study reported that certain derivatives reduced GSK-3β activity by over 57% at a concentration of 1.0 μM .

Antimicrobial Properties

There is emerging evidence suggesting that the compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections .

Study on Antitumor Activity

In a study conducted on various derivatives of biphenyl compounds, several demonstrated potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most active compounds had IC50 values below 20 μM .

Enzyme Inhibition Research

A comparative study on enzyme inhibitors revealed that compounds with similar structures to this compound exhibited significant inhibition of protein kinases implicated in tumorigenesis. The results indicated that structural modifications could enhance potency against specific kinases .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/ReagentYield (%)Key Challenges
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃80–85Boronic ester availability
Friedel-CraftsAlCl₃60–70Regioselectivity control

How can NMR spectroscopy confirm the structure of this compound?

Basic Research Question
¹H and ¹³C NMR are critical for verifying the biphenyl backbone and sulfanyl group:

  • ¹H NMR :
    • Aromatic protons (biphenyl and bromophenyl): Multiplets between δ 7.2–7.8 ppm.
    • Thioether (-S-) protons: Distinct splitting patterns due to coupling with adjacent CH₂ groups (δ 3.1–3.5 ppm).
  • ¹³C NMR :
    • Carbonyl (C=O) signal at ~200 ppm.
    • Sulfanyl-linked carbons at 35–45 ppm.
      Use deuterated solvents (e.g., CDCl₃) and 2D techniques (HSQC, HMBC) to resolve ambiguities .

How can researchers optimize Suzuki cross-coupling reactions for high yield?

Advanced Research Question
Key variables include:

  • Catalyst Selection : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) enhance stability and activity .
  • Base : K₃PO₄ improves coupling efficiency compared to Na₂CO₃ due to higher solubility in polar aprotic solvents .
  • Reaction Time/Temperature : Extended reaction times (24–48 h) at 80–100°C maximize conversion.

Q. Table 2: Catalyst Systems for Suzuki Coupling

CatalystLigandYield (%)Reference
Pd(OAc)₂Xantphos85
Pd(PPh₃)₄None73

How should researchers address contradictions in crystallographic data during refinement?

Advanced Research Question
Discrepancies in X-ray data (e.g., R-factor mismatches) require:

  • Validation Tools : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Twinned Data : Apply the TWIN/BASF command in SHELXL to model twinning, especially for high-symmetry space groups .
  • Hydrogen Bonding Analysis : Verify intermolecular interactions using Mercury or PLATON to resolve packing ambiguities .

What purification techniques are recommended post-synthesis?

Basic Research Question

  • Column Chromatography : Use silica gel with hexane/EtOAc (gradient elution) to separate biphenyl derivatives .
  • Recrystallization : Ethanol/water mixtures efficiently remove unreacted 4-bromophenyl precursors .

How can researchers analyze byproducts formed during sulfanyl group introduction?

Advanced Research Question

  • LC-MS : Detect sulfoxide or disulfide byproducts (common in thioether synthesis) via retention time and m/z signals.
  • TLC Monitoring : Use iodine staining to track sulfur-containing intermediates. Adjust reaction stoichiometry (e.g., excess thiol reagent) to suppress disulfide formation .

What mass spectrometry (MS) strategies confirm molecular integrity?

Basic Research Question

  • EI-MS : Look for molecular ion peaks [M]⁺ at m/z ~388 (calculated for C₂₁H₁₇BrOS).
  • Fragmentation Patterns : Cleavage at the ketone group (m/z 105 for propanone fragment) and biphenyl (m/z 154) confirms connectivity .

How can low yields in Friedel-Crafts acylation be mitigated?

Advanced Research Question

  • Catalyst Activation : Pre-complex AlCl₃ with acyl chloride to enhance electrophilicity.
  • Solvent Choice : Use nitrobenzene instead of CS₂ to reduce side reactions .

How to resolve overlapping signals in ¹H NMR spectra?

Advanced Research Question

  • High-Field Instruments : 600 MHz NMR reduces signal overlap for aromatic protons.
  • 2D NMR : COSY and NOESY identify coupling partners and spatial proximity, clarifying biphenyl substitution patterns .

What validation metrics ensure reliable crystal structure refinement?

Advanced Research Question

  • R-Factor Thresholds : R₁ < 0.05 for high-resolution data.
  • ADP Analysis : Check for abnormally high displacement parameters using CHECKCIF .
  • Hydrogen Placement : Use SHELXL’s HFIX command for geometrically constrained H-atoms .

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